4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide
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Overview
Description
4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide is a synthetic organic compound belonging to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide typically involves the condensation of 4-hydroxybenzoic acid with 3-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4-oxo-N-[(E)-(3-methylcyclohexylidene)amino]benzamide.
Reduction: Formation of 4-hydroxy-N-[(E)-(3-methylcyclohexyl)amino]benzamide.
Substitution: Formation of 4-chloro-N-[(E)-(3-methylcyclohexylidene)amino]benzamide.
Scientific Research Applications
4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide bond play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to specific sites on the receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-[(E)-(cyclohexylidene)amino]benzamide
- 4-hydroxy-N-[(E)-(2-methylcyclohexylidene)amino]benzamide
- 4-hydroxy-N-[(E)-(4-methylcyclohexylidene)amino]benzamide
Uniqueness
4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide is unique due to the specific positioning of the methyl group on the cyclohexylidene ring, which can influence its chemical reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-2-4-12(9-10)15-16-14(18)11-5-7-13(17)8-6-11/h5-8,10,17H,2-4,9H2,1H3,(H,16,18)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFKYEQRCAWRHQ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC=C(C=C2)O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N\NC(=O)C2=CC=C(C=C2)O)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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